![molecular formula C21H26N2O3 B14275554 (E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine CAS No. 133560-28-8](/img/structure/B14275554.png)
(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine is an organic compound characterized by the presence of a nitrophenyl group and an octyloxyphenyl group connected through a methanimine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine typically involves the condensation reaction between 4-nitroaniline and 4-(octyloxy)benzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanimine linkage can undergo nucleophilic substitution reactions with suitable nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of (E)-N-(4-aminophenyl)-1-[4-(octyloxy)phenyl]methanimine.
Substitution: Formation of substituted methanimine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methanimine linkage can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(4-Nitrophenyl)-1-[4-(hexyloxy)phenyl]methanimine
- (E)-N-(4-Nitrophenyl)-1-[4-(decyloxy)phenyl]methanimine
- (E)-N-(4-Nitrophenyl)-1-[4-(butyloxy)phenyl]methanimine
Uniqueness
(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine is unique due to the presence of the octyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This makes it distinct from other similar compounds with different alkoxy groups.
Eigenschaften
CAS-Nummer |
133560-28-8 |
|---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-1-(4-octoxyphenyl)methanimine |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-4-5-6-7-16-26-21-14-8-18(9-15-21)17-22-19-10-12-20(13-11-19)23(24)25/h8-15,17H,2-7,16H2,1H3 |
InChI-Schlüssel |
ZHWAKVMDYADBHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


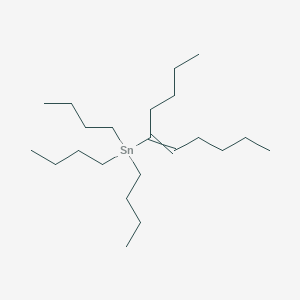
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
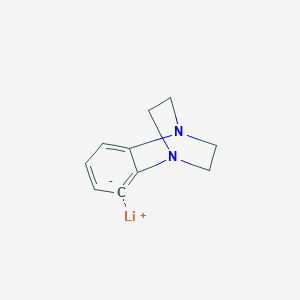
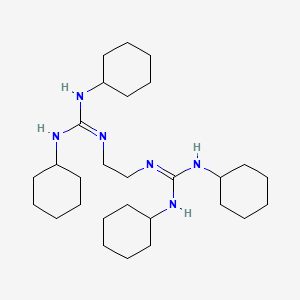
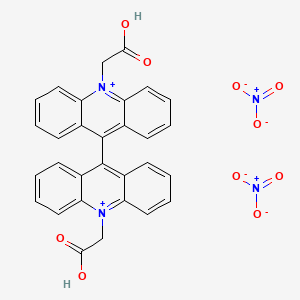
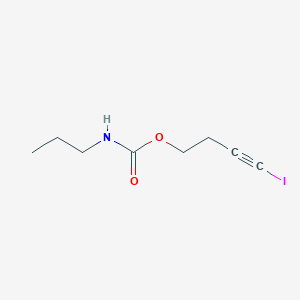
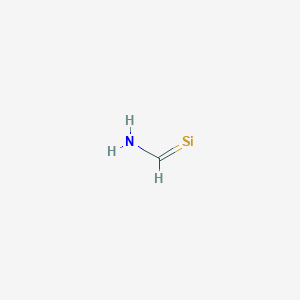
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
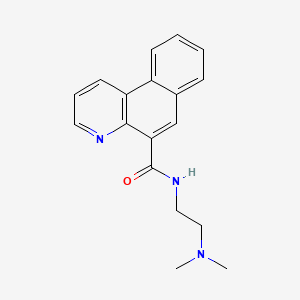
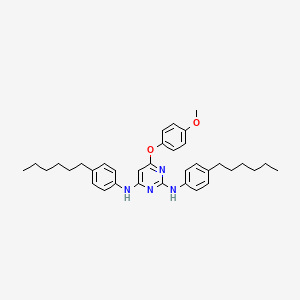
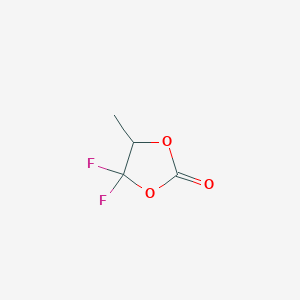
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
